Cas no 1052409-40-1 (({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide)
![({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide structure](https://ja.kuujia.com/scimg/cas/1052409-40-1x500.png)
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide 化学的及び物理的性質
名前と識別子
-
- <br>({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroio dide
- ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide
- 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
- 1052409-40-1
- [1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
- F1386-0165
- EN300-237686
- AB90951
- AKOS026676831
-
- MDL: MFCD04440717
- インチ: InChI=1S/C17H17N3S.HI/c1-12-6-8-13(9-7-12)10-20-11-16(21-17(18)19)14-4-2-3-5-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H
- InChIKey: SDLGMLNFIJNRLA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 423.02662Da
- どういたいしつりょう: 423.02662Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 365
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.1Ų
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1386-0165-5g |
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide |
1052409-40-1 | 95% | 5g |
$2331.0 | 2023-09-07 | |
Life Chemicals | F1386-0165-0.5g |
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide |
1052409-40-1 | 95% | 0.5g |
$436.0 | 2023-09-07 | |
Life Chemicals | F1386-0165-0.25g |
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide |
1052409-40-1 | 95% | 0.25g |
$245.0 | 2023-09-07 | |
Enamine | EN300-237686-0.1g |
1052409-40-1 | 95% | 0.1g |
$615.0 | 2024-06-19 | ||
Enamine | EN300-237686-1.0g |
1052409-40-1 | 95% | 1.0g |
$699.0 | 2024-06-19 | ||
Advanced ChemBlocks | L19332-1G |
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide |
1052409-40-1 | 95% | 1g |
$735 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147098-250mg |
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide |
1052409-40-1 | 97% | 250mg |
¥2746.00 | 2024-08-09 | |
Enamine | EN300-237686-0.05g |
1052409-40-1 | 95% | 0.05g |
$587.0 | 2024-06-19 | ||
Enamine | EN300-237686-10g |
1052409-40-1 | 10g |
$3007.0 | 2023-09-15 | |||
Enamine | EN300-237686-1g |
1052409-40-1 | 1g |
$699.0 | 2023-09-15 |
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodideに関する追加情報
Compound Introduction: ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide (CAS No. 1052409-40-1)
The compound ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide, with the CAS number 1052409-40-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry and drug development. The molecular structure, characterized by a combination of an indole moiety and a sulfanyl group, positions it as a promising candidate for further exploration in therapeutic interventions.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from heterocyclic structures. Among these, indole derivatives have been extensively studied for their biological activity and potential therapeutic benefits. The presence of the 4-methylphenyl group in the molecular framework of this compound contributes to its distinct pharmacophoric features, enhancing its interaction with biological targets. This structural motif is particularly noteworthy as it aligns with the growing interest in designing molecules that can modulate complex biological pathways.
The sulfanyl group attached to the indole core further enriches the compound's chemical profile, making it a versatile scaffold for drug design. Sulfanyl-containing compounds have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of this group into the molecular structure of ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide suggests that it may possess similar beneficial effects, which warrants further investigation.
Methanimidamide derivatives are another class of compounds that have attracted considerable interest in medicinal chemistry. These molecules are known for their ability to interact with various biological targets, making them valuable tools in drug discovery. The hydroiodide salt form of this compound enhances its solubility and stability, which are critical factors for its potential use in pharmaceutical formulations. This salt form also facilitates easier handling and administration, which could be advantageous in clinical settings.
Recent studies have highlighted the importance of indole derivatives in the development of new therapeutic agents. For instance, researchers have explored the use of indole-based compounds in treating neurological disorders, cancer, and infectious diseases. The structural features of ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide, particularly the indole ring system, make it a promising candidate for such applications. The presence of multiple functional groups within its structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic effects.
The sulfanyl group in this compound is particularly interesting from a chemical biology perspective. Sulfanyl-containing molecules have been shown to exhibit inhibitory effects on various enzymes and receptors involved in disease pathogenesis. For example, studies have demonstrated that sulfanyl compounds can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. Given these findings, it is reasonable to hypothesize that ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for mechanistic studies in pharmacology. By understanding how it interacts with biological targets at the molecular level, researchers can gain insights into disease mechanisms and develop more effective drugs. The unique structural features of ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide, including its indole and sulfanyl moieties, make it an attractive candidate for such investigations.
The synthesis of this compound involves several key steps that highlight its complexity and the expertise required to produce it on an industrial scale. The formation of the indole ring system is a critical step in its synthesis, requiring precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the sulfanyl group and subsequent formation of the methanimidamide moiety require careful optimization to achieve the desired chemical properties.
The hydroiodide salt form was chosen for this compound due to its favorable solubility characteristics. Solubility is a crucial factor in drug development as it affects bioavailability and formulation design. By forming a hydroiodide salt, the compound's solubility is enhanced, making it more suitable for use in pharmaceutical formulations. This salt form also improves stability during storage and transportation, which is essential for maintaining product quality.
Future research on ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide should focus on evaluating its biological activity across various disease models. In vitro studies can provide initial insights into its potential therapeutic effects, while preclinical studies can assess its safety and efficacy in animal models. These studies will be crucial for determining whether this compound has sufficient promise to advance into clinical trials.
The pharmaceutical industry continues to invest heavily in the discovery and development of novel compounds derived from heterocyclic structures like indole derivatives. The unique combination of functional groups in ({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide makes it a compelling candidate for further exploration. As research progresses, it is hoped that this compound will contribute to the development of new treatments for various diseases.
1052409-40-1 (({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide) 関連製品
- 2227695-24-9(rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 5525-72-4(4-(4-Chlorophenyl)phenylacetic acid)
- 2229195-66-6(2-{5-chlorothieno3,2-bpyridin-2-yl}azetidine)
- 1805719-84-9(2-(3-Ethoxy-3-oxopropyl)-5-ethylmandelic acid)
- 58-58-2(Puromycin dihydrochloride)
- 1262773-78-3(3-methyl-1-(2-methylphenyl)piperazine hydrochloride)
- 1314676-48-6(2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile)
- 1261920-66-4(3-(4-cyanophenyl)-5-fluorobenzoic Acid)
- 2138535-65-4(3-(3,3-Dimethylpyrrolidin-1-yl)-4-methylcyclohexan-1-one)
- 882409-43-0(1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-)




